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molecular formula C14H10F2O B107194 1,2-Bis(4-fluorophenyl)ethanone CAS No. 366-68-7

1,2-Bis(4-fluorophenyl)ethanone

Cat. No. B107194
M. Wt: 232.22 g/mol
InChI Key: NXPJZQYAGOYGTO-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

SeO2 (191 mg, 1.72 mmol, 4.00 equiv) was added in batches to a solution of 1,2-bis(4-fluorophenyl)ethanone (100 mg, 0.43 mmol, 1.00 equiv) in DMSO (4.5 mL). The resulting solution was allowed to react, with stirring, for 2 hrs while the temperature was maintained at 100° C. in an oil bath. The solids were filtered out and discarded.
[Compound]
Name
SeO2
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.CS(C)=[O:20]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
SeO2
Quantity
191 mg
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)F)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring, for 2 hrs while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
The solids were filtered out and

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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